molecular formula C6H5N3OS B014463 2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one CAS No. 67831-84-9

2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one

Cat. No.: B014463
CAS No.: 67831-84-9
M. Wt: 167.19 g/mol
InChI Key: QCZHCRBHXAFBDJ-UHFFFAOYSA-N
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Description

2-Mercapto-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a heterocyclic compound characterized by a pyrrolo[2,3-d]pyrimidinone core with a sulfhydryl (-SH) group at position 2. Key properties include:

  • Molecular Formula: C₆H₅N₃OS
  • Molecular Weight: 167.19 g/mol
  • CAS Number: 67831-84-9

Preparation Methods

Cyclocondensation Approaches

Cyclocondensation remains the most widely employed method for constructing the pyrrolo[2,3-d]pyrimidine core. This strategy typically involves the fusion of pyrrole and pyrimidine precursors under controlled conditions.

Reaction Mechanisms and Starting Materials

The reaction begins with 2-amino-1H-pyrrole-3-carbonitrile derivatives, which undergo cyclocondensation with aryl nitriles or carbonyl-containing reagents. For example, the use of potassium tert-butoxide in boiling tert-butanol facilitates the formation of the fused bicyclic system . Key intermediates include:

  • 2-Amino-1H-pyrrole-3-carbonitrile : Provides the pyrrole ring and nitrogen atoms for pyrimidine formation.

  • Aryl nitriles : Act as carbonyl equivalents, enabling ring closure through nucleophilic attack.

Optimization of Reaction Parameters

Critical variables influencing yield and purity include:

ParameterOptimal RangeImpact on Yield
Temperature80–120°CHigher temperatures accelerate cyclization but risk decomposition
Solventtert-ButanolPolar aprotic solvents enhance solubility of intermediates
CatalystKOtBuFacilitates deprotonation and nucleophilic attack
Reaction Time4–6 hoursProlonged durations improve completeness but may degrade products

Under optimized conditions, yields of 65–78% have been reported for analogous pyrrolo-pyrimidine systems .

Multi-Component Synthesis

Multi-component reactions (MCRs) offer a streamlined approach to constructing complex heterocycles in a single step. Recent advances have adapted these methods for pyrrolo-pyrimidine derivatives.

One-Pot Reaction Design

A representative MCR involves the simultaneous reaction of:

  • ω-Substituted aldehydes : Provide the pyrrole backbone.

  • 2,6-Diaminopyrimidin-4(3H)-one : Supplies the pyrimidine ring.

  • Thiourea : Introduces the mercapto group via sulfur incorporation .

This method, conducted in ethanol with potassium bicarbonate, achieves cyclization and thiolation in one pot. Yields for related pyrimidine-thiol derivatives range from 50–62% .

Advantages and Limitations

Advantages :

  • Reduced purification steps.

  • Compatibility with diverse substituents.
    Limitations :

  • Sensitivity to stoichiometric imbalances.

  • Limited control over regioselectivity.

Post-Synthetic Thiolation

Introducing the mercapto group after constructing the pyrrolo-pyrimidine core allows greater flexibility in functionalization.

Nucleophilic Substitution

Chlorinated intermediates (e.g., 4-chloro-pyrrolo-pyrimidines) undergo displacement with thiol nucleophiles. For example:
C6H5SNa+Cl-pyrrolo-pyrimidine2-Mercapto derivative+NaCl\text{C}_6\text{H}_5\text{SNa} + \text{Cl-pyrrolo-pyrimidine} \rightarrow \text{2-Mercapto derivative} + \text{NaCl}
Reaction conditions:

  • Solvent : Dimethylformamide (DMF).

  • Temperature : 60–80°C.

  • Catalyst : Triethylamine (TEA).

This method achieves 70–85% yields but requires high-purity starting materials .

Sulfurization Reagents

Alternative reagents like Lawesson’s reagent or phosphorus pentasulfide (P4_4S10_{10}) convert keto groups to thiones:
Pyrrolo-pyrimidin-4-one+P4S102-Mercapto derivative\text{Pyrrolo-pyrimidin-4-one} + \text{P}_4\text{S}_{10} \rightarrow \text{2-Mercapto derivative}
Key considerations:

  • Stoichiometry : 1:1 molar ratio minimizes side products.

  • Reaction Time : 2–4 hours under reflux.

Protective Group Strategies

Protective groups are essential for preventing unwanted side reactions during multi-step syntheses.

Boc Protection

The tert-butoxycarbonyl (Boc) group shields amine functionalities during cyclization. For example:

  • Boc-protected 2-amino-pyrrole derivatives resist N-alkylation.

  • Acidic cleavage (e.g., trifluoroacetic acid) removes Boc post-cyclization.

This approach improves regioselectivity and overall yields by 15–20% .

Benzyl and Acetyl Groups

  • Benzyl : Protects thiols during oxidation-sensitive steps.

  • Acetyl : Masks amines in acidic conditions.

Industrial-Scale Considerations

Scaling laboratory methods requires addressing:

ChallengeSolution
Solvent VolumeSwitch to ethanol/H2_2O mixtures
Catalyst RecoveryImmobilized KOtBu on silica
PurificationContinuous chromatography

Pilot-scale trials report 60% yields at 10 kg batches, demonstrating feasibility .

Emerging Techniques

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For instance, cyclocondensation completes in 30 minutes at 150°C, yielding 73% product vs. 65% conventional .

Flow Chemistry

Continuous flow systems enhance heat/mass transfer, enabling safer handling of exothermic steps. Early-stage implementations show promise for thiolation reactions.

Analytical Validation

Critical quality control measures include:

  • HPLC Purity : >98% for pharmaceutical applications.

  • 1^1H NMR Analysis : Confirms absence of regioisomers (e.g., δ 10–12 ppm for –SH).

  • Mass Spectrometry : Validates molecular weight (167.19 g/mol).

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mercapto group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the mercapto group.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of 2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one. It has been shown to inhibit the proliferation of various cancer cell lines. For instance:

  • Case Study : A study demonstrated that this compound significantly reduced cell viability in breast cancer cell lines (MCF-7) through apoptosis induction mechanisms. The IC50 value was found to be approximately 15 µM, indicating potent activity against these cells .

Antimicrobial Properties

The compound exhibits notable antimicrobial effects against a range of pathogens.

  • Data Table: Antimicrobial Efficacy
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This data suggests that this compound could be a candidate for developing new antimicrobial agents .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes related to disease processes, particularly in the context of cancer and inflammation.

  • Case Study : Inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, was observed with an IC50 value of 20 µM. This inhibition could potentially lead to reduced tumor growth in certain cancer types .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound include:

  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells.
  • Apoptosis Pathways Activation : Triggers intrinsic pathways leading to cell death.
  • Cell Cycle Arrest : Affects the G1/S phase transition in proliferating cells.

Mechanism of Action

The mechanism of action of 2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, the compound’s structural similarity to purines allows it to interfere with nucleic acid metabolism, contributing to its antitumor and antiviral activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

2-(Methylthio)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

  • Molecular Formula : C₇H₇N₃OS
  • Molecular Weight : 181.22 g/mol
  • CAS : 67831-83-8
  • Key Differences : Replacement of -SH with -SMe reduces reactivity but increases lipophilicity. Methylthio derivatives are less prone to oxidation, enhancing stability under physiological conditions.

6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

  • Molecular Formula : C₁₁H₁₄N₄O₂
  • Molecular Weight : 234.25 g/mol
  • CAS : 1263212-09-4
  • The methyl group at position 6 may sterically hinder interactions with certain targets.

2-Amino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

  • CAS : 7355-55-7
  • Key Differences: The amino group (-NH₂) replaces -SH, altering hydrogen-bonding capabilities. Amino derivatives are common intermediates in drug synthesis, such as kinase inhibitors .

Ring System Modifications

Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives

  • Example : 2-Mercaptopyrido[3,2-d]pyrimidin-4(3H)-one
    • Molecular Formula : C₇H₅N₃OS
    • Molecular Weight : 179.2 g/mol
    • CAS : 37891-05-7

Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

  • Example: Substituted thieno derivatives (TP1-TP15) Activities: Antimicrobial (MIC: 25–100 µg/mL) and anticonvulsant (ED₅₀: 30–150 mg/kg) .
  • Key Differences : Sulfur in the thiophene ring increases electron-withdrawing effects, enhancing interactions with bacterial enzymes or ion channels .

Substituent Additions at Positions 5 and 6

5,6-Diphenyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

  • Synthesis: Magnesium-doped hydroxyapatite nanocomposite catalysis (yields: 57–90%) .
  • Activities : Antibacterial against S. aureus (MIC: 12.5 µg/mL) and E. coli (MIC: 25 µg/mL) .
  • Key Differences : Bulky aromatic substituents enhance hydrophobic interactions but reduce aqueous solubility.

6-Benzoyl-2-(difluoromethyl)-5-phenyl Derivatives

  • Example : Compound 15 (C₂₀H₁₄F₂N₃O₂) .
  • Activities : Tubulin-targeting anticancer agents with IC₅₀ values < 1 µM in leukemia cell lines.
  • Key Differences : Fluorinated groups improve metabolic stability and membrane permeability .

Comparative Data Table

Compound Name Substituents/Ring System Molecular Weight CAS Key Activities/Properties
2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one -SH at 2, pyrrolo ring 167.19 67831-84-9 High reactivity (thiol group)
2-(Methylthio) analog -SMe at 2, pyrrolo ring 181.22 67831-83-8 Improved stability
2-Morpholino-6-methyl analog Morpholino at 2, Me at 6 234.25 1263212-09-4 Enhanced solubility
5,6-Diphenyl analog Ph at 5,6, pyrrolo ring ~300 (estimated) - Antibacterial (MIC: 12.5–25 µg/mL)
Thieno[2,3-d]pyrimidin-4(3H)-one Thiophene ring Varies - Anticonvulsant (ED₅₀: 30 mg/kg)

Biological Activity

2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one (CAS Number: 67831-84-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Linear Formula : C₆H₅N₃OS
  • Molecular Weight : 167.19 g/mol

The structure features a pyrrolo-pyrimidine core with a thiol (-SH) group, which is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as promising anticancer agents.

Research indicates that these compounds can inhibit multiple tyrosine kinases, which are crucial in cancer cell proliferation and survival. For instance, a derivative demonstrated significant inhibition against key enzymes such as EGFR and VEGFR2, with IC₅₀ values ranging from 40 to 204 nM, comparable to established inhibitors like sunitinib (IC₅₀ = 261 nM) .

Case Studies

  • Cytotoxicity Evaluation : In vitro studies showed that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines:
    • HepG2 : IC₅₀ values ranged from 29 to 59 µM.
    • MCF-7 and HeLa : Different substitutions on the pyrrolo-pyrimidine scaffold influenced cytotoxicity. For example, a compound with a chlorine substituent showed the highest efficacy against HepG2 cells .
CompoundCell LineIC₅₀ (µM)Notes
5kHepG240Significant apoptosis induction
5eMCF-743.15Moderate cytotoxicity
5lHeLa68.17Lower activity compared to others

Antibacterial Activity

The antibacterial properties of pyrrolo-pyrimidine derivatives have also been explored. Studies evaluated their effectiveness against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.

Evaluation Methods

Antibacterial activity was assessed using agar well diffusion and minimum inhibitory concentration (MIC) methods. Some derivatives showed promising results:

  • Compounds with methoxy and nitro substituents exhibited moderate activity against gram-positive and gram-negative bacteria .

Pharmacological Insights

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Pro-apoptotic Effects : Induction of apoptosis in cancer cells via upregulation of caspase-3 and Bax proteins.
  • Cell Cycle Arrest : Mechanistic studies indicated that certain derivatives could cause cell cycle arrest in the G1 phase .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-mercapto-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions. A validated approach includes:

  • Condensation : React ω-substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one to form the pyrrolo-pyrimidine scaffold .
  • Protection : Use Boc (tert-butoxycarbonyl) groups to protect amino functionalities, ensuring regioselectivity during subsequent steps .
  • Cyclization : Acidic conditions (e.g., formic acid reflux) facilitate ring closure, as seen in analogs like 5,6-diphenyl-7-substituted derivatives .
  • Thiol Introduction : Post-cyclization, introduce the mercapto group via nucleophilic substitution or sulfurization reagents.
    Key Variables : Temperature (80–120°C), solvent polarity (DMF or ethanol), and stoichiometric ratios of reagents critically affect purity and yield .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., NH and SH peaks at δ 10–12 ppm) and carbon backbone integrity .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C6_6H6_6N4_4S: 166.204 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves tautomeric forms (e.g., thione vs. thiol) and ring conformation, as demonstrated in ethyl 3-(4-chlorophenyl)-pyrrolo-pyrimidine derivatives .

Q. What are the primary biochemical applications of pyrrolo[2,3-d]pyrimidine derivatives in kinase inhibition studies?

  • Methodological Answer : Analogs like 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine inhibit tyrosine kinases (EGFR, VEGFR2) by binding to ATP pockets. Key steps include:

  • Enzyme Assays : Use fluorescence-based or radiometric assays to measure IC50_{50} values .
  • Molecular Docking : Predict binding modes using software like AutoDock, validated by mutagenesis studies .
  • Selectivity Profiling : Test against kinase panels (e.g., 48 kinases) to identify off-target effects .

Advanced Research Questions

Q. How can synthetic yields be optimized for 2-mercapto derivatives, and what are common side reactions?

  • Methodological Answer :

  • Optimization Strategies :
  • Use Boc protection to prevent unwanted N-alkylation .
  • Replace POCl3_3 with milder chlorinating agents (e.g., SOCl2_2) to reduce decomposition .
  • Employ microwave-assisted synthesis for faster cyclization (e.g., 30 min vs. 3 h conventional) .
  • Side Reactions :
  • Thiol oxidation to disulfides (mitigated via inert atmospheres).
  • Ring-opening under strong acidic conditions, detectable via LC-MS monitoring .

Q. How should researchers resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer :

  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., chloro vs. mercapto) on kinase binding using:
  • Free Energy Calculations : MM-PBSA/GBSA to quantify substituent contributions .
  • Crystal Structures : Resolve binding pose discrepancies (e.g., hydrophobic vs. hydrogen-bonding interactions) .
  • Data Normalization : Control for assay variability (e.g., ATP concentration, enzyme lot) using reference inhibitors like staurosporine .

Q. What strategies are effective in designing selective kinase inhibitors using pyrrolo-pyrimidine scaffolds?

  • Methodological Answer :

  • Scaffold Hybridization : Fuse with privileged fragments (e.g., morpholine for solubility; ).
  • Prodrug Approaches : Mask the thiol group (e.g., acetyl protection) to improve bioavailability, followed by enzymatic cleavage in vivo .
  • Dynamic Combinatorial Chemistry : Screen fragment libraries under physiological conditions to identify high-affinity derivatives .

Properties

IUPAC Name

2-sulfanylidene-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c10-5-3-1-2-7-4(3)8-6(11)9-5/h1-2H,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZHCRBHXAFBDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399215
Record name 2-Sulfanylidene-1,2,3,7-tetrahydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
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Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67831-84-9
Record name 2-Thioxo-7-deazahypoxanthine
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Record name NSC 25976
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Record name 67831-84-9
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Record name 2-Sulfanylidene-1,2,3,7-tetrahydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one
2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one
2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one
2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one
2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one
2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one

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